molecular formula C41H46ClNO5S2 B12288809 Montelukast Bis-sulfide

Montelukast Bis-sulfide

Katalognummer: B12288809
Molekulargewicht: 732.4 g/mol
InChI-Schlüssel: SJNODSMYYCYZTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Montelukast Bis-sulfide is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is a compound of interest in both pharmaceutical research and industrial applications due to its unique chemical properties and potential therapeutic benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Montelukast Bis-sulfide can be synthesized through various chemical reactions involving Montelukast as a precursorSpecific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is designed to be scalable and efficient, meeting the stringent quality standards required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Montelukast Bis-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological profiles and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Montelukast Bis-sulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Investigated for its potential role in modulating biological pathways related to inflammation and immune response.

    Medicine: Explored as a potential therapeutic agent for conditions such as asthma, allergic rhinitis, and other inflammatory diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Montelukast Bis-sulfide exerts its effects by acting as a leukotriene receptor antagonist. It binds to cysteinyl leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction, inflammation, and mucus secretion. This mechanism is crucial for its therapeutic effects in treating asthma and allergic rhinitis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Montelukast Bis-sulfide is unique due to its specific chemical structure, which allows for distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical modifications makes it a versatile compound in pharmaceutical research and development .

Eigenschaften

Molekularformel

C41H46ClNO5S2

Molekulargewicht

732.4 g/mol

IUPAC-Name

2-[1-[[1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)

InChI-Schlüssel

SJNODSMYYCYZTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.